

A Technical Guide to the Physicochemical Properties of 8-Aminoxanthine

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Compound of Interest		
Compound Name:	2,6-Dihydroxyaminopurine	
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Abstract: This document provides a comprehensive technical overview of the solubility and pKa values of 8-aminoxanthine, a purine derivative of significant interest in biochemical and pharmaceutical research. Due to the ambiguity of the term "2,6-Dihydroxyaminopurine," this guide focuses on 8-aminoxanthine, the most plausible and well-characterized compound fitting this structural description. Detailed experimental protocols for determining these physicochemical properties are provided, along with a summary of its metabolic context.

Introduction: Clarification of Nomenclature

The compound "**2,6-Dihydroxyaminopurine**" is not a standard chemical name and does not correspond to a readily identifiable structure in chemical databases. Purine nomenclature specifies substituent positions on a bicyclic ring system. The name implies two hydroxyl (-OH) groups at positions 2 and 6, and an amino (-NH2) group at an unspecified position.

In its stable tautomeric form, 2,6-dihydroxypurine is known as xanthine. Therefore, a plausible interpretation of the requested compound is a xanthine molecule with an amino group. "8-Aminoxanthine" (IUPAC name: 8-amino-3,5-dihydropurine-2,6-dione) is a well-documented compound that fits this description and is also referred to as 8-amino-2,6-dihydroxypurine.[1] This guide will proceed with the characterization of 8-aminoxanthine.

8-Aminoxanthine belongs to the 8-aminopurine class of metabolites, which are under investigation for their potential physiological roles and pharmacological effects, including



diuretic and natriuretic activities.[2][3]

Physicochemical Properties of 8-Aminoxanthine

Quantitative data on the solubility and pKa of 8-aminoxanthine are not extensively reported in readily available literature, which is common for specialized research compounds. However, general properties of xanthine and its derivatives can provide a strong indication of its expected behavior.

Solubility

Xanthine and its derivatives, including 8-aminoxanthine, are generally characterized by poor water solubility.[4] This is attributed to strong intermolecular hydrogen bonding and base stacking in the crystalline structure.[4] 8-aminoxanthines are described as white crystalline compounds with high melting points, which is consistent with low solubility in neutral aqueous solutions.[5][6]

The solubility of xanthine itself is approximately 1 g in 14.5 L of water at 16°C. The addition of the polar amino group at the 8-position may slightly alter this, but it is expected to remain a sparingly soluble compound. Solubility is significantly increased in acidic and basic solutions due to the formation of soluble salts.

Property	Value/Description	Source
Molecular Formula	C5H5N5O2	[1][7]
Molecular Weight	167.13 g/mol	[1][7]
Appearance	White crystalline compound	[5][6]
Aqueous Solubility	Poor/Slightly Soluble (Expected)	[4]
Solubility Profile	Soluble in acidic and basic solutions	

pKa Values



The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological interactions. While experimentally determined pKa values for 8-aminoxanthine are not readily available in the searched literature, computational methods have been developed to estimate the pKa of purine derivatives.[8]

Xanthine has two pKa values, corresponding to the dissociation of protons from its two acidic N-H groups. The amino group in 8-aminoxanthine will introduce an additional pKa value, corresponding to the protonation of the amino group. The pKa values of a molecule can be determined experimentally through methods like potentiometric titration or UV-Vis spectrophotometry.[9]

Experimental Protocols

The following sections describe standard methodologies for the experimental determination of solubility and pKa values for purine derivatives like 8-aminoxanthine.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional technique for determining the equilibrium solubility of a compound.

Methodology:

- Preparation: An excess amount of solid 8-aminoxanthine is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 for physiological relevance).
- Equilibration: The resulting suspension is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g.,
 0.22 μm) or centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of 8-aminoxanthine in the clear filtrate is determined using
 a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with
 UV detection.[10][11] A standard calibration curve is used for accurate quantification.



Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[9][12][13]

Methodology:

- Sample Preparation: A precise amount of 8-aminoxanthine is dissolved in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[12][13] The ionic strength of the solution is kept constant using an inert salt like KCl (e.g., 0.15 M).[12]
- Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with nitrogen to remove dissolved CO2.[12]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[12][13]
- Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be determined from the inflection points of the curve.[12][13]

Metabolic and Signaling Context

8-aminoxanthine is a metabolite in the purine metabolic pathway.[2] It can be formed from the metabolism of other 8-aminopurines. For instance, 8-aminohypoxanthine can be converted to 8-aminoxanthine by the enzyme xanthine oxidase.[3] The broader purine metabolic pathway is a fundamental biochemical process for the synthesis and breakdown of purine nucleotides.[14] [15][16]

Diagrams

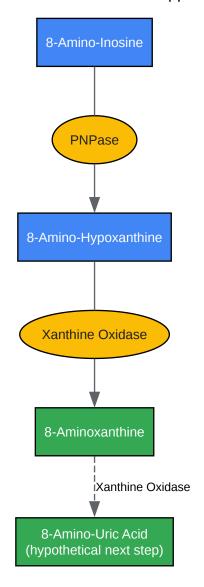




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Caption: Workflow for Solubility Determination.

Purine Metabolism Snippet





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Caption: Formation of 8-Aminoxanthine.

Conclusion

While specific quantitative data for the solubility and pKa of 8-aminoxanthine are sparse in publicly accessible literature, its properties can be inferred from the behavior of related xanthine derivatives. It is expected to be a crystalline solid with poor aqueous solubility at neutral pH, with solubility increasing in acidic and basic conditions. Standard experimental protocols, such as the shake-flask method for solubility and potentiometric titration for pKa, can be readily applied to obtain precise values. A deeper understanding of these physicochemical properties is essential for researchers in drug development and medicinal chemistry to predict the compound's pharmacokinetic and pharmacodynamic behavior.

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